Methyl 5-Fluoro-2,3-dihydroxybenzoate
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Overview
Description
Methyl 5-Fluoro-2,3-dihydroxybenzoate is an organic compound with the molecular formula C8H7FO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by hydroxyl groups, and the hydrogen at position 5 is replaced by a fluorine atom. The compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-Fluoro-2,3-dihydroxybenzoate can be synthesized through several methods. One common method involves the esterification of 5-fluoro-2,3-dihydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to a more efficient production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Fluoro-2,3-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-Fluoro-2,3-dihydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 5-Fluoro-2,3-dihydroxybenzoate exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity. The fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-dihydroxybenzoate: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
Methyl 5-chloro-2,3-dihydroxybenzoate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Methyl 3,4-dihydroxybenzoate: Different hydroxyl group positions, affecting its chemical behavior and interactions.
Uniqueness
Methyl 5-Fluoro-2,3-dihydroxybenzoate is unique due to the presence of the fluorine atom, which significantly alters its chemical properties and biological activities compared to its non-fluorinated counterparts. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C8H7FO4 |
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Molecular Weight |
186.14 g/mol |
IUPAC Name |
methyl 5-fluoro-2,3-dihydroxybenzoate |
InChI |
InChI=1S/C8H7FO4/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,10-11H,1H3 |
InChI Key |
VIVYMMQRMMLFDP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)O)O |
Origin of Product |
United States |
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